3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole is a chemical compound with the molecular formula and a CAS number of 7411-23-6. It belongs to the class of triazole derivatives, which are five-membered aromatic heterocycles containing three nitrogen atoms. Triazoles are significant in medicinal chemistry due to their diverse biological activities, including antifungal and antibacterial properties. This specific compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals.
Source: The compound can be sourced from various chemical suppliers such as Sigma-Aldrich and Ambeed, which provide detailed specifications and safety data for handling and usage .
3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole is classified under:
The synthesis of 3,5-dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole can be achieved through several methods:
The molecular structure of 3,5-dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole can be represented as follows:
Brc1n[nH]c(Br)n1CC(F)(F)C
FRAKFBWDPXYIQO-UHFFFAOYSA-N
3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole can participate in various chemical reactions:
The mechanism of action for compounds like 3,5-dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole primarily involves:
Research indicates that triazoles can disrupt cellular processes in target organisms through competitive inhibition or by altering membrane permeability.
3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole has potential applications in:
The versatility of triazole derivatives makes them valuable in both research and industrial applications. Further studies may explore their efficacy and safety profiles in various contexts.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4